molecular formula C27H27F3N4O3 B14998769 7-(2,4-dimethoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one

7-(2,4-dimethoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14998769
M. Wt: 512.5 g/mol
InChI Key: WNFOMEDFDCFHIK-UHFFFAOYSA-N
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Description

7-(2,4-Dimethoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a piperazine ring, and trifluoromethyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dimethoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents under specific conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dimethoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the molecule.

Scientific Research Applications

7-(2,4-Dimethoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a receptor antagonist or agonist.

    Biological Research: It is used in studies to understand its effects on various biological pathways and molecular targets.

    Chemical Research: The compound’s unique structure makes it a valuable tool for studying chemical reactivity and developing new synthetic methodologies.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(2,4-dimethoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7-(2,4-dimethoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one include:

  • 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}amino)-3,4-dihydroquinazolin-4-one
  • 2,3-Dimethoxy-7,7-dimethyl-9-(4-(trifluoromethyl)phenyl)-7H-benzo[c]fluoren-5-ol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential applications. The presence of both trifluoromethyl and dimethoxyphenyl groups, along with the quinazolinone core and piperazine ring, sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C27H27F3N4O3

Molecular Weight

512.5 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C27H27F3N4O3/c1-36-20-6-7-21(25(15-20)37-2)17-12-23-22(24(35)13-17)16-31-26(32-23)34-10-8-33(9-11-34)19-5-3-4-18(14-19)27(28,29)30/h3-7,14-17H,8-13H2,1-2H3

InChI Key

WNFOMEDFDCFHIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)OC

Origin of Product

United States

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